N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C17H26N6O3S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is 394.17870989 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism and Disposition of B-Cell Lymphoma-2 Inhibitor : A study detailed the metabolism and excretion pathways of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. It provided insights into the drug's primary clearance via hepatic metabolism, emphasizing the role of gut bacteria in forming nitro reduction metabolites and the significant presence of unchanged drug in circulation (Liu et al., 2017).
Disposition and Metabolism of Orexin Receptor Antagonist : Another study examined the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. It highlighted the compound's elimination primarily via feces and identified unique metabolites, providing a foundation for understanding the pharmacokinetics of complex molecules (Renzulli et al., 2011).
Therapeutic Applications and Safety
- Efficacy of Intravenous MCC-135 in Acute Myocardial Infarction : This clinical trial assessed MCC-135's efficacy and safety as an adjunct to primary percutaneous coronary intervention in patients with acute myocardial infarction. The study aimed to evaluate the compound's impact on preserving left ventricular function and reducing infarct size, demonstrating the application of complex compounds in therapeutic settings (Jang et al., 2008).
Environmental and Occupational Health
- Environmental Exposure to Pesticides in Children : A cross-sectional study in South Australia investigated preschool children's environmental exposure to organophosphorus and pyrethroid pesticides. This research underscores the significance of assessing exposure to chemical compounds for public health policy development (Babina et al., 2012).
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-12-8-15(20-21(12)3)9-18-17(24)14-6-5-7-23(11-14)27(25,26)16-10-19-22(4)13(16)2/h8,10,14H,5-7,9,11H2,1-4H3,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHTLCBUVZQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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